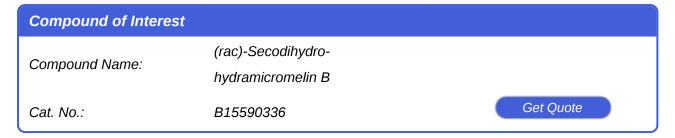


# Unveiling the Molecular Architecture of (rac)-Secodihydro-hydramicromelin B: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

The quest to discover and characterize novel natural products with potential therapeutic applications is a cornerstone of medicinal chemistry and drug development. Among the vast array of natural compounds, those derived from the Hydrangea genus have garnered significant interest due to their diverse chemical structures and biological activities. This guide focuses on the chemical structure elucidation of **(rac)-Secodihydro-hydramicromelin B**, a compound whose molecular framework presents an intriguing subject for synthetic and medicinal chemists.

While the primary literature detailing the initial isolation and comprehensive spectroscopic analysis of **(rac)-Secodihydro-hydramicromelin B** is not readily available in public databases, this document serves to outline the standard methodologies and logical workflows that would be employed in the structural determination of such a molecule. The IUPAC name for this compound is 3-(5-(3,4-dihydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)-2-hydroxy-4-methoxyphenyl)propanoic acid, and its CAS number is 1212148-58-7.

## Hypothetical Experimental Workflow for Structure Elucidation

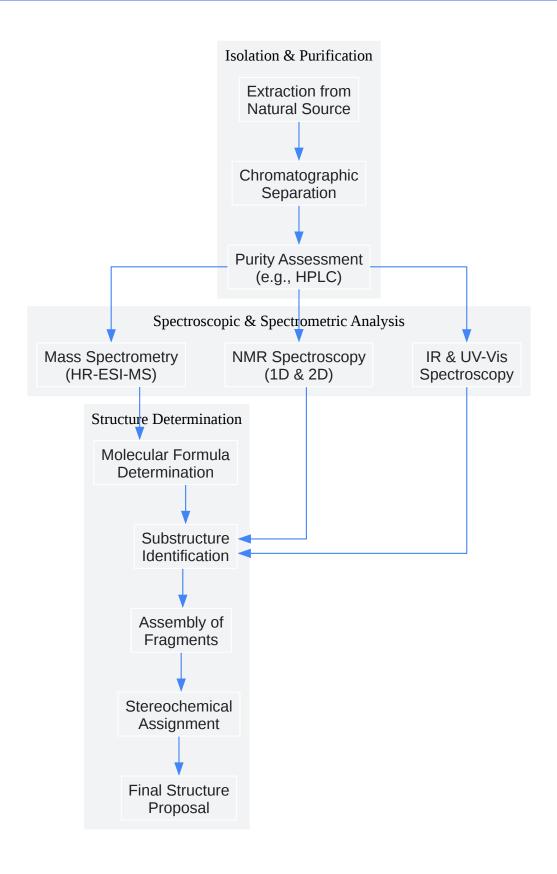


#### Foundational & Exploratory

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The structural elucidation of a novel natural product like **(rac)-Secodihydro-hydramicromelin B** would typically follow a systematic and multi-faceted analytical approach. This process begins with the isolation and purification of the compound from its natural source, followed by a series of spectroscopic and spectrometric analyses to piece together its molecular puzzle.





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Figure 1. A generalized workflow for the structure elucidation of a novel natural product.



### **Core Analytical Techniques and Expected Data**

The elucidation of the chemical structure of **(rac)-Secodihydro-hydramicromelin B** would heavily rely on a combination of modern analytical techniques. Below is a summary of the key experiments and the type of information they would provide.

#### **Mass Spectrometry**

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be the first step to determine the compound's exact mass and, consequently, its molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

Parameter	Expected Value
Ionization Mode	ESI-
[M-H] <sup>-</sup> (m/z)	325.0923
Molecular Formula	C15H17O8
Calculated Mass	325.0929
Mass Error (ppm)	< 5

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments would be necessary to establish the carbon skeleton and the connectivity of all atoms.

Table 2: Anticipated <sup>1</sup>H NMR Data (in a suitable solvent like DMSO-d<sub>6</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.1	br s	1H	-COOH
~9.5	S	1H	Ar-OH
~6.8	S	1H	Ar-H
~6.5	S	1H	Ar-H
~4.9	d	1H	O-CH-O
~4.2	d	1H	но-сн
~3.8	S	3H	-OCH₃
~2.7	t	2H	Ar-CH <sub>2</sub> -
~2.5	t	2H	-CH2-COOH
~1.2	S	3H	-СН₃

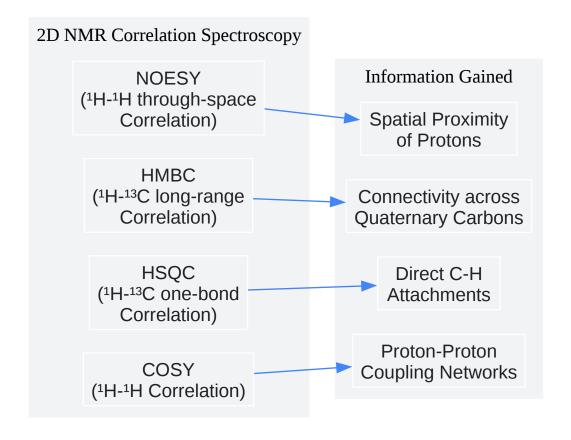
Table 3: Anticipated <sup>13</sup>C NMR Data (in a suitable solvent like DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ , ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | ~174.0 | C | - COOH | | ~172.0 | C | C=O (lactone) | | ~158.0 | C | Ar-C-O | | ~155.0 | C | Ar-C-O | | ~125.0 | C | Ar-C | | ~115.0 | C | Ar-C | | ~110.0 | CH | Ar-CH | | ~100.0 | CH | Ar-CH | | ~85.0 | CH | O-CH-O | | ~75.0 | CH | HO-CH | | ~70.0 | C | C-OH (quat.) | | ~55.0 | CH<sub>3</sub> | -OCH<sub>3</sub> | | ~35.0 | CH<sub>2</sub> | Ar-CH<sub>2</sub>-| | ~30.0 | CH<sub>2</sub> | -CH<sub>2</sub>-COOH | | ~20.0 | CH<sub>3</sub> | -CH<sub>3</sub> |

### **2D NMR Experiments for Structural Connectivity**

To assemble the final structure, a series of 2D NMR experiments would be crucial.





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